![molecular formula C11H12N4O B3012307 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 29940-49-6](/img/structure/B3012307.png)

8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

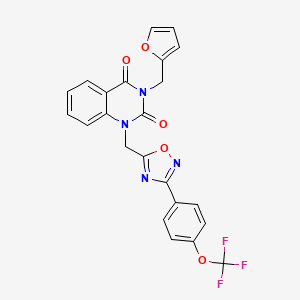

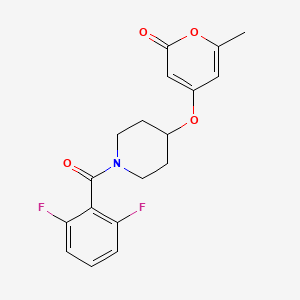

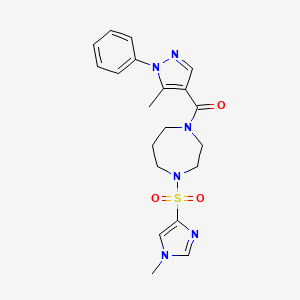

Triazoloquinazolines are a class of compounds that contain a quinazoline core with a triazole ring fused to it . They are part of a larger class of compounds known as azoloquinazolines, which have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a suitable quinazoline derivative with a compound that can provide the triazole ring . The exact method can vary depending on the specific structures of the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of triazoloquinazolines can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The chemical reactions involving triazoloquinazolines can depend on the specific structure of the compound and the conditions under which the reaction is carried out. Some triazoloquinazolines have been found to exhibit interesting reactivity due to the presence of the triazole and quinazoline rings .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolines can depend on their specific structure. These properties can include things like solubility, melting point, and stability .科学的研究の応用

Secondary Explosive: Compound 5, derived from this structure, exhibits excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation velocity (Dv) of 9408 m/s. It compares favorably to the benchmark explosive CL-20, making it a potential secondary explosive .

Heat-Resistant Explosive: Azo compound 10 possesses remarkable thermal stability (Td = 305 °C) and a high calculated detonation velocity (Dv = 9200 m/s). It outperforms existing heat-resistant explosives, suggesting its application in extreme conditions .

Primary Explosives: Compounds 14, 17, and 19 exhibit high calculated detonation performance (Dv ≥ 8690 m/s) despite their sensitivity (IS ≤ 2 J). These features make them attractive candidates for primary explosives .

Fluorescent Materials

The compound’s unique structure also finds applications in optoelectronics:

- Bipolar Fluorescent Emitter : [1,2,4]Triazolo[1,5-a]pyridine (TP) derivatives, including this compound, serve as electron acceptors. For instance, TPP-PPI, based on TP, exhibits deep-blue fluorescence. Single crystals of TPP-PPI reveal interesting packing modes that may enhance carrier transport .

Medicinal Chemistry

The compound’s scaffold can be modified for biological activity:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitor : A derivative with a trifluoromethyl group (1) shows potent inhibition of DPP-IV (IC50 = 18 nM) and selectivity over other peptidases. It holds promise for treating type 2 diabetes .

Herbicides

The compound’s structure influences herbicidal activity:

- Potency Variations : Steric and electrostatic fields around the molecule significantly affect herbicidal potency. Understanding these interactions aids in designing effective herbicides .

Energetic Salts

The compound’s derivatives have potential as energetic materials:

- Thermostable Energetic Salts : 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its salts (2–9) exhibit favorable physicochemical and energetic properties. These materials could find applications in propulsion systems or pyrotechnics .

作用機序

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which are essential for cell proliferation .

Mode of Action

Similar compounds have been shown to inhibit cdks, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdks can affect multiple cellular processes, including cell cycle progression and apoptosis .

Pharmacokinetics

Similar compounds have shown suitable pharmacokinetic properties, including good partitioning into the central nervous system and robust in vivo target engagement after oral dosing .

Result of Action

Similar compounds have shown potent cytotoxic activities against various cell lines .

Action Environment

Similar compounds have shown excellent thermal stability, suggesting that they may be resistant to degradation in various environments .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8,8-dimethyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-12-10-13-6-14-15(8)10/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAVBLYWEOYYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NC3=NC=NN23)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)

![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)